molecular formula C22H15N3O3 B7810627 MFCD03129861

MFCD03129861

Cat. No.: B7810627
M. Wt: 369.4 g/mol
InChI Key: JFKFQMKJUPIWAU-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03129861 is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a pyridinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03129861 typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with 4-methoxyacetophenone under basic conditions to form an intermediate chalcone. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent-free conditions and recyclable catalysts, such as K10 montmorillonite, can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

MFCD03129861 undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.

Mechanism of Action

The mechanism of action of MFCD03129861 involves its interaction with molecular targets such as enzymes and receptors. The furan and pyridinylidene moieties allow for specific binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(1Z)-1-(furan-2-yl)-3-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]pyridin-2(1H)-ylidene}propanedinitrile
  • {1-[(1Z)-1-(furan-2-yl)-3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2(1H)-ylidene}propanedinitrile

Uniqueness

The uniqueness of MFCD03129861 lies in its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-[(Z)-1-(furan-2-yl)-3-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3/c1-27-18-9-7-16(8-10-18)22(26)21(13-19-5-4-12-28-19)25-11-3-2-6-20(25)17(14-23)15-24/h2-13H,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKFQMKJUPIWAU-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CO2)/N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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